MSA-2

Description

Properties

IUPAC Name |

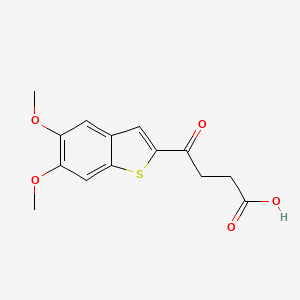

4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5S/c1-18-10-5-8-6-13(9(15)3-4-14(16)17)20-12(8)7-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCLRHPWFCQIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129425-81-6 | |

| Record name | 4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Merozoite Surface Antigen 2 (MSA-2/MSP-2): A Technical Guide for Malaria Research Professionals

Executive Summary

Merozoite Surface Antigen 2 (MSA-2), also known as Merozoite Surface Protein 2 (MSP-2), is a Glycosylphosphatidylinositol (GPI)-anchored protein abundant on the surface of the Plasmodium falciparum merozoite, the parasite stage responsible for invading red blood cells (RBCs).[1][2][3] Its surface accessibility and role in the parasite's life cycle have made it a significant focus of malaria research, particularly as a candidate for blood-stage vaccines.[2][4][5] This document provides a comprehensive technical overview of this compound, consolidating data on its structure, function, and the experimental methodologies used in its study. It is intended for researchers, scientists, and professionals involved in malaria drug and vaccine development.

Gene and Protein Structure

This compound is an intrinsically disordered protein, meaning it lacks a stable three-dimensional structure in solution.[1][3] However, it possesses distinct structural regions that are critical to its function and immunogenicity. The protein is characterized by conserved N- and C-terminal domains that flank a highly polymorphic central variable region.[1][6] This polymorphism is a key feature of this compound and is central to the parasite's ability to evade the host immune system.[7]

Genetic Polymorphism

The gene encoding this compound is located on chromosome 2 and exhibits significant allelic diversity within P. falciparum populations.[8][9] The central variable region contains tandem repeats that vary in number, length, and sequence, which forms the basis for classifying this compound alleles into two major families: 3D7/CAMP and FC27.[6][8][10] This high degree of polymorphism presents a challenge for vaccine development, as a vaccine based on a single allele may not be effective against all parasite strains.[7][11]

Domain Architecture

The general structure of this compound can be summarized as follows:

-

N-terminal Conserved Region: This domain is relatively conserved across different alleles.[6] Specific peptides from this region have been shown to bind to human erythrocytes, suggesting a role in invasion.[12]

-

Central Variable Region: This is the most polymorphic part of the protein, containing family-specific repeats.[2][6] It is a major target of the human immune response.

-

C-terminal Conserved Region: Like the N-terminus, this region is highly conserved and is followed by a GPI anchor that attaches the protein to the merozoite membrane.[1][13]

Quantitative Protein Data

Quantitative characteristics of this compound are summarized below. Note that the molecular weight can vary significantly between alleles due to the polymorphic repeat region.

| Property | Value | Allele/Strain | Reference |

| Molecular Weight | ~30-50 kDa | General | [2][8][14] |

| GPI Anchor | Present | All | [1][13] |

| Peptide 4044 Affinity (Kd) | 72 nM | CAMP/3D7 | [12] |

| Peptide 4053 Affinity (Kd) | 49 nM | FC27 | [12] |

Function in Merozoite Biology

This compound is one of the most abundant proteins on the merozoite surface and is thought to be involved in the complex process of red blood cell invasion.[15][16] While its exact function is not fully elucidated, evidence points to its role in the initial attachment of the merozoite to the erythrocyte.[12]

Role in Erythrocyte Invasion

Studies using synthetic peptides corresponding to conserved regions of this compound have demonstrated direct binding to human erythrocytes.[12] Specifically, a peptide from the N-terminal conserved region (coded 4044) and another from the central variable region (coded 4053) showed high-affinity binding.[12] This binding is sensitive to neuraminidase and trypsin treatment of the erythrocytes, suggesting an interaction with specific sialic acid-containing glycoproteins on the RBC surface.[12]

Antibodies against this compound can inhibit merozoite invasion in vitro, further supporting its functional role in this essential process.[12] Interestingly, some studies have shown that bivalent antibodies (IgG and F(ab)'2) can cause merozoites to cross-link, leading to the multiple invasion of a single red blood cell, a phenomenon that may have implications for immune evasion.[14]

During invasion, this compound is carried into the newly formed parasitophorous vacuole but is rapidly degraded, unlike other surface proteins like MSP-4.[16]

This compound as a Vaccine Candidate

This compound has been a long-standing candidate for a blood-stage malaria vaccine.[4][17] The rationale is that antibodies targeting this protein could block merozoite invasion and thus reduce parasite multiplication and clinical symptoms.[2][5] Clinical trials have shown that vaccines based on this compound can induce functional antibodies.[11] However, the high degree of polymorphism is a major hurdle. Vaccine-induced immunity has been shown to be largely strain-specific, providing protection against parasites with the same this compound allele as the vaccine but not against others.[11]

Current strategies aim to overcome this by creating chimeric proteins that include conserved regions or by developing polyvalent vaccines containing multiple allelic forms.[11][18] Research has shown that vaccination can induce antibodies targeting the conserved C-terminal epitopes, which may provide broader, strain-transcending functional activity.[11]

Key Experimental Protocols

The study of this compound involves a range of molecular biology, immunological, and parasitological techniques. Below are outlines of common protocols.

Recombinant Protein Expression and Purification

The production of recombinant this compound is essential for immunological studies and vaccine development. A common method involves expressing the protein in E. coli.

-

Gene Amplification: The gene sequence for the desired this compound allele (e.g., 3D7 or FC27) is amplified from P. falciparum genomic DNA using PCR.[14]

-

Cloning: The amplified DNA is cloned into a bacterial expression vector, often one that adds a purification tag (e.g., Glutathione S-transferase (GST) or a hexa-histidine tag).[3][14]

-

Expression: The vector is transformed into a suitable E. coli strain. Protein expression is induced, typically using IPTG.

-

Lysis and Purification: Bacterial cells are harvested and lysed. The recombinant protein is then purified from the lysate using affinity chromatography corresponding to the tag (e.g., glutathione-sepharose for GST tags).

-

Quality Control: The purified protein is analyzed by SDS-PAGE and Western blot to confirm its size and identity.

In Vitro Parasite Growth Inhibition Assay

This assay is used to determine the functional activity of antibodies raised against this compound.

-

Parasite Culture: P. falciparum parasites are cultured in vitro in human erythrocytes.[19] Cultures are synchronized to the late trophozoite/early schizont stage.

-

Antibody Preparation: Test antibodies (e.g., purified IgG from immunized animals or humans) and control antibodies are prepared at various concentrations.[14]

-

Inhibition Setup: Synchronized parasites are mixed with fresh erythrocytes and the test/control antibodies. The final parasitemia is typically set to ~0.5%.

-

Incubation: The culture is incubated for one full cycle of parasite replication (~48 hours).

-

Quantification: After incubation, the final parasitemia is measured. This can be done by:

-

Microscopy: Giemsa-stained thin blood smears are prepared, and the number of infected RBCs per total RBCs is counted.[14]

-

[3H]-Hypoxanthine Incorporation: The incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, is measured as an indicator of parasite growth.[14]

-

Flow Cytometry: Staining parasite DNA with a fluorescent dye (e.g., SYBR Green I) allows for high-throughput quantification of parasitemia.

-

-

Analysis: The percentage of growth inhibition is calculated relative to the control wells.

Allelic Typing by Nested PCR

This method is used to determine the this compound allelic family (3D7 or FC27) present in a given parasite isolate, which is crucial for epidemiological studies.[20][21]

-

DNA Extraction: Genomic DNA is extracted from patient blood samples or cultured parasites.

-

Primary PCR: A first round of PCR is performed using primers that flank the polymorphic central region (block 3) of the msp-2 gene.

-

Secondary (Nested) PCR: Two separate secondary PCR reactions are performed on the product of the primary PCR. One reaction uses primers specific for the 3D7 family, and the other uses primers specific for the FC27 family.

-

Gel Electrophoresis: The products of the nested PCRs are analyzed by agarose gel electrophoresis. The presence and size of a band in the 3D7-specific or FC27-specific reaction indicate the allelic family present. Multiple bands can indicate a mixed-strain infection.[20]

Conclusion and Future Directions

This compound remains a protein of significant interest in the fight against malaria. Its abundance on the merozoite surface and its crucial role in erythrocyte invasion make it an attractive target for therapeutic intervention. While its extensive polymorphism has complicated its development as a universal vaccine, ongoing research into conserved epitopes and novel vaccine platforms continues to hold promise. A deeper understanding of its precise molecular interactions during invasion could unveil new targets for drugs designed to block this essential parasite process. Future work will likely focus on designing immunogens that can elicit broad, strain-transcending immunity and on further dissecting the protein's structural biology and interaction partners within the merozoite-erythrocyte interface.

References

- 1. Plasmodium falciparum Merozoite Surface Protein 2 is Unstructured and Forms Amyloid-Like Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Merozoite surface protein 2 of Plasmodium falciparum: expression, structure, dynamics, and fibril formation of the conserved N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selection of an adjuvant for vaccination with the malaria antigen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vaccines | Malaria Vaccines [malariavaccine.org]

- 6. pnas.org [pnas.org]

- 7. Polymorphism in two merozoite surface proteins of Plasmodium falciparum isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.malariaworld.org [media.malariaworld.org]

- 9. Genetic polymorphism of MSP2 and its implications for Plasmodium falciparum resistance in N’Djamena, Chad - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasmodium falciparum genetic diversity can be characterised using the polymorphic merozoite surface antigen 2 (this compound) gene as a single locus marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Immunization With a Polymorphic Malaria Vaccine Candidate Induced Antibodies to Conserved Epitopes That Promote Functional Antibodies to Multiple Parasite Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two MSA 2 peptides that bind to human red blood cells are relevant to Plasmodium falciparum merozoite invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antibodies to a merozoite surface protein promote multiple invasion of red blood cells by malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Merozoite surface proteins in red blood cell invasion, immunity and vaccines against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. immunizationinfo.org [immunizationinfo.org]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Genetic polymorphism of Plasmodium falciparum msp-1, msp-2 and glurp vaccine candidate genes in pre-artemisinin era clinical isolates from Lakhimpur district in Assam, Northeast India - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Genetic Diversity of Merozoite Surface Antigen 2 (MSA-2) in Clinical Isolates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic diversity of Plasmodium falciparum merozoite surface antigen 2 (MSA-2), a key polymorphic marker and vaccine candidate. It details the molecular epidemiology of this compound, presents standardized protocols for its genotyping, and discusses the implications of its diversity for malaria research and control.

Introduction to Merozoite Surface Antigen 2 (this compound)

Plasmodium falciparum, the most virulent human malaria parasite, exhibits extensive genetic diversity, which poses a significant challenge to malaria control and elimination efforts. This diversity allows the parasite to evade the host immune system and develop resistance to antimalarial drugs. One of the most polymorphic antigens of P. falciparum is the merozoite surface antigen 2 (this compound), a glycoprotein expressed on the surface of the merozoite, the invasive stage of the parasite that infects red blood cells.

The gene encoding this compound, located on chromosome 2, is characterized by a central polymorphic region flanked by conserved N- and C-terminal domains. The central region's variability is the basis for classifying this compound alleles into two major families: FC27 and 3D7/IC.[1][2] This dimorphism arises from differences in the repetitive sequences within this central block. The extensive polymorphism of this compound makes it a valuable molecular marker for studying the population genetics of P. falciparum and for distinguishing between recrudescent and new infections in antimalarial drug efficacy trials.[3] Furthermore, as a surface-exposed protein, this compound is a target of the host immune response and has been considered a malaria vaccine candidate.[4]

Quantitative Analysis of this compound Genetic Diversity

The genetic diversity of this compound in clinical isolates is typically assessed by determining the frequency of the two main allelic families (FC27 and 3D7/IC) and the multiplicity of infection (MOI), which is the number of distinct parasite genotypes co-infecting a single individual. Below are tables summarizing data from various studies across different malaria-endemic regions.

Table 1: Allelic Frequencies of this compound (FC27 and 3D7/IC) in Clinical Isolates from Different Geographic Locations

| Study Location | Sample Size (n) | FC27 Allele Frequency (%) | 3D7/IC Allele Frequency (%) | Mixed Infections (%) | Reference |

| Wamena, Indonesia | 26 | 96.2 | 84.6 | 84.6 | [1] |

| Northwest Ethiopia | 126 | 97.6 | 100 | 97.6 | [2][5] |

| Pawe, Northwest Ethiopia | 92 | 11 (monoclonal) | 13 (monoclonal) | 74 | [4] |

| Southern Ethiopia | 43 | 62.8 | 90.7 | 53.5 | [6] |

| Lagos, Nigeria | 59 | Not specified | Not specified | 40.7 | [5] |

| Mfou, Cameroon | Not specified | Not specified | Higher prevalence | >60 | [7] |

| Tibati, Cameroon | Not specified | Not specified | Higher prevalence | >60 | [7] |

| Kisii County, Kenya | 246 | 83 | 94 | 76.8 | [7] |

| Chewaka district, Ethiopia | Not specified | 26.1 | 15.9 | 80 | [8] |

Table 2: Multiplicity of Infection (MOI) for this compound in Different Malarious Regions

| Study Location | Mean MOI | Reference |

| Northwest Ethiopia | 3.46 | [2][5] |

| Pawe, Northwest Ethiopia | 2.8 | [4] |

| Southern Ethiopia | 1.56 | [6] |

| Mfou, Cameroon | 2.08 | [7] |

| Tibati, Cameroon | 1.80 | [7] |

| Kisii County, Kenya | 2.75 | [7] |

| Chewaka district, Ethiopia | 3.2 | [8] |

Experimental Protocols for this compound Genotyping

The following section provides a detailed methodology for the genetic analysis of this compound from clinical samples, specifically dried blood spots (DBS).

DNA Extraction from Dried Blood Spots

A variety of methods can be employed for DNA extraction from DBS. The Chelex-100 method is widely used due to its simplicity and cost-effectiveness.

Materials:

-

Dried blood spots on filter paper

-

Sterile 1.5 ml microcentrifuge tubes

-

Sterile scalpel or puncher

-

Saponin solution (0.5% in sterile PBS)

-

Phosphate Buffered Saline (PBS), sterile

-

Chelex-100 resin (5% solution in sterile water)

-

Heating block or water bath

-

Microcentrifuge

Protocol:

-

Using a sterile scalpel or puncher, cut a small piece (approximately 3 mm diameter) of the dried blood spot and place it in a 1.5 ml microcentrifuge tube.

-

Add 1 ml of 0.5% saponin solution to the tube. Incubate at 4°C overnight to lyse the red blood cells.

-

The following day, centrifuge the tube at 10,000 x g for 2 minutes. Carefully discard the supernatant.

-

Wash the pellet by adding 1 ml of sterile PBS. Vortex briefly and centrifuge at 10,000 x g for 2 minutes. Discard the supernatant.

-

Add 100 µl of 5% Chelex-100 solution to the pellet.

-

Incubate the tube at 100°C for 8-10 minutes to lyse the cells and denature proteins.

-

Centrifuge at 10,000 x g for 2 minutes.

-

Carefully transfer the supernatant containing the DNA to a new sterile tube. Avoid disturbing the Chelex pellet.

-

The extracted DNA is now ready for PCR amplification. Store at -20°C for long-term use.

Nested PCR for this compound Genotyping

A nested PCR approach is employed to enhance the specificity and sensitivity of this compound amplification.[3] This involves an initial PCR (Nest 1) that amplifies a larger fragment of the this compound gene, followed by a second PCR (Nest 2) using the product of the first reaction as a template to amplify the polymorphic central region with family-specific primers.

Primers for Nested PCR:

| Primer Name | Sequence (5' - 3') | PCR Stage |

| MSA2-N1-F | ATGAAGGTAATTAAAACATTATCT | Nest 1 (Forward) |

| MSA2-N1-R | CATTATGCTGCACATTTGTATTTG | Nest 1 (Reverse) |

| MSA2-FC27-F | GCAAAAGGTGGAGGTTCTTTAGAT | Nest 2 (Forward - FC27) |

| MSA2-FC27-R | CATTATGCTGCACATTTGTATTTG | Nest 2 (Reverse - FC27) |

| MSA2-3D7-F | GCAAAAGGTGGTGCTTCTTTATTA | Nest 2 (Forward - 3D7/IC) |

| MSA2-3D7-R | CATTATGCTGCACATTTGTATTTG | Nest 2 (Reverse - 3D7/IC) |

Nest 1 PCR Reaction (20 µl):

-

5X PCR Buffer: 4 µl

-

dNTPs (10 mM): 0.4 µl

-

MSA2-N1-F (10 µM): 0.4 µl

-

MSA2-N1-R (10 µM): 0.4 µl

-

Taq DNA Polymerase (5 U/µl): 0.1 µl

-

Template DNA: 2 µl

-

Nuclease-free water: 12.7 µl

Nest 1 PCR Cycling Conditions:

-

Initial denaturation: 95°C for 5 minutes

-

25-30 cycles of:

-

Denaturation: 95°C for 1 minute

-

Annealing: 58°C for 2 minutes

-

Extension: 72°C for 2 minutes

-

-

Final extension: 72°C for 5 minutes

Nest 2 PCR Reactions (2 separate reactions for FC27 and 3D7/IC families):

-

5X PCR Buffer: 4 µl

-

dNTPs (10 mM): 0.4 µl

-

Family-specific Forward Primer (10 µM): 0.4 µl

-

Family-specific Reverse Primer (10 µM): 0.4 µl

-

Taq DNA Polymerase (5 U/µl): 0.1 µl

-

Nest 1 PCR product (diluted 1:50): 1 µl

-

Nuclease-free water: 13.7 µl

Nest 2 PCR Cycling Conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30 cycles of:

-

Denaturation: 95°C for 1 minute

-

Annealing: 61°C for 2 minutes

-

Extension: 72°C for 2 minutes

-

-

Final extension: 72°C for 5 minutes

Analysis of PCR Products

3.3.1. Agarose Gel Electrophoresis

This method is used to visualize the amplified PCR products and determine their approximate size.

Materials:

-

Agarose

-

1X TAE or TBE buffer

-

DNA loading dye (6X)

-

Ethidium bromide or other DNA stain

-

DNA ladder (e.g., 100 bp ladder)

-

Gel electrophoresis tank and power supply

-

UV transilluminator

Protocol:

-

Prepare a 2-3% agarose gel in 1X TAE or TBE buffer. The higher percentage gel provides better resolution for smaller DNA fragments.

-

Add ethidium bromide to the molten agarose or stain the gel after electrophoresis.

-

Pour the gel into a casting tray with a comb and allow it to solidify.

-

Place the gel in the electrophoresis tank and fill it with 1X running buffer to cover the gel.

-

Mix 5 µl of each Nest 2 PCR product with 1 µl of 6X loading dye.

-

Load the samples and a DNA ladder into the wells of the gel.

-

Run the gel at 100-120 volts for 30-45 minutes.

-

Visualize the DNA bands under a UV transilluminator. The size of the fragments can be estimated by comparing them to the DNA ladder.

3.3.2. Capillary Electrophoresis

For higher resolution and more accurate sizing of the PCR fragments, capillary electrophoresis is the preferred method.[2][4]

Protocol Overview:

-

For capillary electrophoresis, the Nest 2 forward primers are typically labeled with a fluorescent dye (e.g., 6-FAM for FC27 and HEX for 3D7/IC).

-

The fluorescently labeled Nest 2 PCR products are diluted (e.g., 1:50 in sterile water).

-

1 µl of the diluted product is mixed with a size standard (e.g., GeneScan 1200 LIZ) and Hi-Di formamide.

-

The samples are denatured at 95°C for 5 minutes and then placed on ice.

-

Fragment analysis is performed on an automated DNA sequencer.

-

The data is analyzed using specialized software to determine the precise size of the alleles.

Visualizing the Workflow and Gene Structure

The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound genotyping and the schematic structure of the this compound gene.

Caption: Experimental workflow for this compound genotyping of P. falciparum.

Caption: Schematic structure of the P. falciparum this compound gene.

Implications for Malaria Research and Vaccine Development

The extensive genetic diversity of this compound has several important implications for malaria research and the development of control strategies.

-

Population Genetics and Transmission Dynamics: Genotyping this compound provides valuable insights into the genetic structure of parasite populations. High genetic diversity and MOI are often associated with high malaria transmission intensity.[2][5] Monitoring these parameters can help assess the impact of malaria control interventions.

-

Antimalarial Drug Efficacy Trials: In drug efficacy studies, it is crucial to distinguish between a recrudescent infection (treatment failure) and a new infection. Comparing the this compound genotypes before and after treatment allows researchers to make this distinction accurately, which is essential for evaluating the effectiveness of antimalarial drugs.[3]

-

Immune Evasion and Vaccine Development: The polymorphism in this compound is thought to be driven by immune pressure, allowing the parasite to evade the host's immune response. This diversity presents a significant challenge for vaccine development, as a vaccine based on a single this compound allele may not be effective against a wide range of parasite strains. A successful this compound-based vaccine would likely need to target conserved regions of the protein or be a multi-allele formulation.

References

- 1. DNA Extraction from Dried Blood Spots to Identify Plasmodium Species – Malaria and Vector Resistance Research Group [trg.unhas.ac.id]

- 2. Optimization and validation of multi-coloured capillary electrophoresis for genotyping of Plasmodium falciparum merozoite surface proteins (msp1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotyping and Characterizing Plasmodium falciparum to Reveal Genetic Diversity and Multiplicity of Infection by Merozoite Surface Proteins 1 and 2 (msp-1 and msp-2) and Glutamate-Rich Protein (glurp) Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization and validation of multi-coloured capillary electrophoresis for genotyping of Plasmodium falciparum merozoite surface proteins (msp1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasmodium falciparum merozoite surface protein 2 genetic polymorphism and multiplicity of infection in selected malarious areas of Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotyping of Plasmodium falciparum to Assess Clone Composition in Parasite Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. Genetic diversity and genotype multiplicity of Plasmodium falciparum infection in patients with uncomplicated malaria in Chewaka district, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide: The Role of MSA-2 Conserved and Variable Regions in Merozoite Invasion

Abstract

Merozoite Surface Antigen-2 (this compound), also known as Merozoite Surface Protein-2 (MSP-2), is an abundant, intrinsically unstructured, GPI-anchored protein on the surface of Plasmodium falciparum merozoites. It is a prominent vaccine candidate due to its immunogenicity and role in erythrocyte invasion. This technical guide provides a detailed examination of the distinct functions of the conserved and variable regions of this compound during the invasion process. We consolidate quantitative data on binding affinities and invasion inhibition, present detailed protocols for key experimental assays, and provide visual diagrams of molecular interactions and experimental workflows to support ongoing research and therapeutic development.

Introduction to Merozoite Surface Antigen-2 (this compound)

The blood stage of Plasmodium falciparum infection is responsible for the clinical manifestations of malaria. This stage is characterized by the cyclical invasion of red blood cells (RBCs) by merozoites, a process mediated by a suite of surface proteins. Among these, Merozoite Surface Antigen-2 (this compound) is a key protein of interest.

This compound is a highly polymorphic, intrinsically unstructured protein of approximately 30 kDa.[1] It is anchored to the merozoite plasma membrane by a C-terminal glycosylphosphatidylinositol (GPI) moiety.[1] The protein's structure is defined by highly conserved N- and C-terminal domains that flank a central variable region.[1][2] This variable region contains tandemly arrayed repetitive sequences that give rise to two main allelic families: 3D7-like and FC27-like.[2][3][4] This significant polymorphism is believed to be a primary mechanism for evading the host immune system.[5] Despite this variability, antibodies raised against this compound have been shown to inhibit merozoite invasion in vitro, underscoring its potential as a vaccine component.[6]

Molecular Structure of this compound

The architecture of this compound can be segmented into three principal domains:

-

N-Terminal Conserved Region: This domain is highly conserved across different parasite isolates and is implicated in direct interactions with the erythrocyte surface.[6]

-

Central Variable Region: This domain is characterized by extensive sequence and size polymorphism due to varying numbers and sequences of repeats.[2] This diversity forms the basis of the two major allelic families (3D7 and FC27).[3][4]

-

C-Terminal Conserved Region: This domain is also highly conserved and contains the signal for the GPI anchor attachment.[2][7]

Caption: A schematic diagram of the this compound protein's domain organization.

Functional Roles of this compound Regions in Invasion

Conserved Regions: Anchors for Attachment

The conserved N- and C-terminal regions are critical for the initial stages of erythrocyte invasion. The N-terminal region, in particular, appears to be directly involved in binding to the RBC surface. Studies using synthetic peptides have identified sequences within the N-terminal conserved domain that bind specifically and with high affinity to human erythrocytes.[6] This interaction is considered a key step in the primary attachment of the merozoite to the host cell.[4] While the precise role of the C-terminal conserved region is less defined, it is thought to be involved in forming protein complexes with other merozoite surface proteins, stabilizing the invasion machinery. Antibodies targeting epitopes in the conserved regions have been shown to protect against parasite challenge in animal models, highlighting their functional importance.[8]

Variable Region: Immune Evasion and Binding Contribution

The primary role attributed to the central variable region is immune evasion. Its high polymorphism allows the parasite to present a moving target to the host's adaptive immune system.[5] However, this region is not functionally inert in the invasion process. Research has demonstrated that a peptide derived from the central variable region can also bind to erythrocytes with high affinity.[6] This suggests that while the conserved regions may provide the primary, stable attachment points, the variable region may contribute to the overall avidity of the merozoite-RBC interaction.[6]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the binding and inhibitory activities of different this compound regions.

| This compound Component Studied | Binding Target | Binding Affinity (KD) | Invasion Inhibition (%) | Comments |

| Peptide from N-terminal Conserved Region | Human Erythrocytes | 72 nM | Up to 95% (peptide only) | Binding is affected by neuraminidase and trypsin treatment of RBCs.[6] |

| Peptide from Central Variable Region | Human Erythrocytes | 49 nM | Up to 95% (peptide only) | Binding also affected by neuraminidase and trypsin treatment.[6] |

| Anti-MSA-2 IgG / F(ab)'2 | 3D7 Merozoites | Not Applicable | Not significant | Bivalent antibodies were found to promote multiple invasions of a single RBC.[9] |

| Anti-MSA-2 F(ab) | 3D7 Merozoites | Not Applicable | Not significant | Monovalent antibody fragments did not promote multiple invasions.[9] |

Key Experimental Protocols

Reproducible and standardized methodologies are essential for studying merozoite surface proteins. Below are detailed protocols for core experiments.

Recombinant Protein Expression and Purification

This workflow is used to produce specific regions of this compound for immunization, binding assays, or structural studies.

Caption: Standard workflow for expressing and purifying recombinant this compound domains.

-

Cloning: The gene sequence for the desired this compound domain is cloned into an expression vector like pGEX-3X.[9]

-

Expression: The vector is transformed into E. coli, and protein expression is induced.

-

Purification: The fusion protein (e.g., GST-MSA2) is purified from bacterial lysate using affinity chromatography.[9]

-

Verification: Purity and identity are confirmed by SDS-PAGE and Western blot using specific antibodies.[9]

Merozoite Invasion Inhibition Assay

This assay is the gold standard for assessing the functional activity of antibodies or compounds that target merozoite invasion.

Caption: Workflow for measuring the inhibition of merozoite invasion in vitro.

-

Parasite Preparation: P. falciparum cultures are synchronized to yield a high concentration of mature schizonts.[10]

-

Invasion: Purified schizonts are mixed with fresh erythrocytes in the presence of test antibodies (e.g., purified IgG) or a control (e.g., non-immune IgG).[9][11]

-

Quantification: After 40-48 hours, the culture is analyzed to count the number of newly formed ring-stage parasites. This can be done by microscopic counting of Giemsa-stained smears or by flow cytometry using DNA dyes.[9][11]

-

Analysis: The parasitemia in the test wells is compared to the control wells to calculate the percentage of invasion inhibition.

Proposed Interaction and Signaling Pathway

While the precise signaling cascades initiated by this compound binding are not fully elucidated, a hypothetical model can be constructed based on current evidence. The binding of this compound, likely in concert with other MSPs, initiates a series of events leading to invasion.

Caption: Hypothetical pathway of this compound's role from attachment to invasion.

During invasion, many merozoite surface proteins are cleaved and shed, but this compound is carried into the newly invaded RBC without detectable processing.[11][12][13] It is then rapidly degraded within minutes after invasion is complete, suggesting its function is confined to the invasion process itself, rather than intraerythrocytic development.[11][12][13]

Conclusion and Future Directions

This compound is a multifunctional protein whose conserved and variable regions play distinct but complementary roles in erythrocyte invasion. The conserved N-terminus is a key mediator of high-affinity binding to the RBC surface, making it a prime target for a broadly protective vaccine. The variable region, while central to immune evasion, also contributes to the binding process.

Future research should prioritize:

-

Receptor Identification: Unambiguously identifying the specific erythrocyte receptor(s) for both the conserved and variable regions of this compound.

-

Structural Biology: Determining the high-resolution structure of this compound in complex with its binding partners on both the merozoite and erythrocyte surfaces.

-

Signaling Pathway Elucidation: Investigating the downstream signaling events in the merozoite that are triggered upon this compound engagement with the RBC, such as the cGMP and calcium pathways that are critical for invasion.[14]

-

Vaccine Design: Developing immunogens that focus the immune response on the functional, conserved epitopes to overcome the challenge of allelic polymorphism and elicit broadly neutralizing antibodies.

A comprehensive understanding of the molecular interplay governed by this compound will be instrumental in designing the next generation of highly effective malaria vaccines and therapeutics.

References

- 1. Plasmodium falciparum Merozoite Surface Protein 2 is Unstructured and Forms Amyloid-Like Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Merozoite surface proteins in red blood cell invasion, immunity and vaccines against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic polymorphism of msp2 in Plasmodium falciparum isolates among asymptomatic malaria infections from two ecological settings in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two MSA 2 peptides that bind to human red blood cells are relevant to Plasmodium falciparum merozoite invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibodies to a merozoite surface protein promote multiple invasion of red blood cells by malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Sequential Processing of Merozoite Surface Proteins during and after Erythrocyte Invasion by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

Immunological Properties of Plasmodium falciparum Merozoite Surface Antigen-2 (MSA-2): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merozoite Surface Antigen-2 (MSA-2), a key protein on the surface of the Plasmodium falciparum merozoite, is a prominent target of the human immune response and a significant candidate for a malaria vaccine. This technical guide provides a comprehensive overview of the immunological properties of this compound, detailing the humoral and cellular immune responses it elicits, its extensive antigenic diversity, and the implications for vaccine development. We present a synthesis of quantitative data from key studies, detailed experimental methodologies, and visual representations of associated biological pathways and experimental workflows to serve as a critical resource for researchers in the field.

Introduction

Plasmodium falciparum malaria remains a major global health challenge, and the development of a highly effective vaccine is a critical goal. The asexual blood stage of the parasite's life cycle is responsible for the clinical manifestations of the disease, making merozoite surface proteins prime targets for vaccine-induced immunity. Merozoite Surface Antigen-2 (this compound) is an abundant, GPI-anchored protein that plays a role in the parasite's invasion of erythrocytes. Its immunogenicity and the association of naturally acquired antibodies against it with protection from clinical malaria have positioned it as a leading vaccine candidate. However, the remarkable antigenic diversity of this compound presents a significant hurdle to the development of a broadly protective vaccine. This guide delves into the core immunological characteristics of this compound to provide a deeper understanding for ongoing research and development efforts.

Humoral Immune Response to this compound

Naturally acquired immunity to P. falciparum is associated with the production of antibodies against various merozoite antigens, including this compound. The antibody response to this compound is predominantly of the cytophilic IgG3 subclass, which is effective at fixing complement and opsonizing merozoites for phagocytosis[1].

Antibody Specificity and Cross-Reactivity

Antibodies generated through natural infection are primarily directed against the highly polymorphic central variable region of the this compound protein. The conserved N- and C-terminal regions are poorly immunogenic in the context of natural exposure[1]. This results in an antibody response that is largely allele-family specific, with limited cross-reactivity between the two major dimorphic families of this compound: the 3D7/CAMP family and the FC27 family[1]. In contrast, studies on vaccine-induced immunity have shown that it is possible to generate antibodies that target the conserved C-terminal region, leading to functional, cross-reactive antibodies capable of opsonizing multiple parasite strains.

Quantitative Antibody Responses

The magnitude of the antibody response to this compound varies with the intensity of malaria transmission and an individual's exposure history. Below is a summary of representative data on antibody levels against the two major this compound allelic families.

| Study Cohort | Antigen | Antibody Titer (Geometric Mean Titer ± SD) | Reference |

| Vaccinated Adults (Day 112 post-vaccination) | MSP2-3D7 | 1,259 (95% CI: 745-2,128) | [1] |

| Vaccinated Adults (Day 112 post-vaccination) | MSP2-FC27 | 1,585 (95% CI: 938-2,679) | [1] |

| Malaria-exposed Children (1-4 years) | MSP2-FC27 | GMT of IgG was not explicitly provided in the abstract. | [2] |

Cellular Immune Response to this compound

The cellular immune response, particularly the role of T cells, is crucial for orchestrating a protective immune response against blood-stage malaria. While much of the research has focused on the humoral response to this compound, T-cell responses are essential for providing help to B cells for antibody production and for direct cytotoxic effects.

T-cell Proliferation and Cytokine Production

Studies on the cellular response to general P. falciparum antigens have shown that both CD4+ and CD8+ T cells are activated during infection. In vitro, peripheral blood mononuclear cells (PBMCs) from malaria-exposed individuals proliferate and produce cytokines upon stimulation with parasite antigens. The cytokine profile is a key determinant of the type of immune response, with a balance between pro-inflammatory (e.g., IFN-γ) and anti-inflammatory (e.g., IL-4, IL-10) cytokines being critical. While specific data on this compound-induced cytokine profiles are limited, the general response to blood-stage parasites involves a mixed Th1/Th2 response. IFN-γ is associated with the control of parasite replication, while IL-4 is important for B-cell help and antibody production[3][4][5][6].

| Cytokine | Role in Malaria Immunity |

| IFN-γ | Key mediator of Th1 responses, activates macrophages, and is associated with parasite clearance. High levels can also contribute to pathology. |

| IL-4 | Signature cytokine of Th2 responses, promotes B-cell proliferation and differentiation, and class switching to IgG and IgE. |

| IL-10 | An anti-inflammatory cytokine that regulates and suppresses excessive pro-inflammatory responses, preventing immunopathology. |

| TNF-α | A pro-inflammatory cytokine with a dual role; it contributes to parasite killing but is also implicated in the pathology of severe malaria. |

Antigenic Diversity of this compound

The most significant challenge for the development of an this compound-based vaccine is its extensive genetic and antigenic diversity. The msp2 gene is highly polymorphic, particularly in its central repetitive region.

Allelic Families and Polymorphism

This compound alleles can be broadly categorized into two main families based on the sequences of their non-repetitive regions: the 3D7/CAMP family and the FC27 family. Within each family, there is considerable variation in the number and sequence of tandem repeats in the central region. This high degree of polymorphism is thought to be driven by immune pressure, allowing the parasite to evade host antibody responses.

Geographic Distribution of Alleles

The frequency of the 3D7 and FC27 allelic families varies geographically. Understanding this distribution is crucial for the design of a globally effective this compound-based vaccine.

| Region | Predominant Allele Family | Allele Frequency (3D7 / FC27) | Reference |

| Ibadan, Nigeria | FC27 | 3D7: 84.4%, FC27: 87.5% | [7] |

| Awka, Nigeria | 3D7 | 3D7: 93.55%, FC27: Not specified as a percentage of total, but present. | [8] |

| Bobo-Dioulasso, Burkina Faso | 3D7 | 3D7: 93.1%, FC27: 41.3% | [9] |

| Khyber Pakhtunkhwa, Pakistan | Nearly Equal | 3D7: 67.16%, FC27: 70.14% | [10] |

| Mlimba, Tanzania | 3D7 | 3D7: 74.3%, FC27: 61.4% | [11] |

This compound as a Vaccine Candidate

The high immunogenicity of this compound and the association of naturally acquired antibodies with protection make it an attractive vaccine candidate. The primary challenge is to overcome the strain-specific nature of the immune response.

Vaccine Formulations and Immunogenicity

Various vaccine formulations incorporating this compound have been tested in pre-clinical and clinical trials. These include recombinant proteins representing single or multiple alleles, often combined with potent adjuvants. The goal is to induce a broad and functional immune response that can recognize and neutralize a wide range of parasite strains. As mentioned, a key strategy is to focus the immune response on the conserved regions of the protein to elicit cross-reactive antibodies.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Antibodies

Objective: To quantify the levels of this compound specific antibodies in serum or plasma.

Materials:

-

Recombinant this compound protein (e.g., 3D7 and FC27 alleles)

-

96-well ELISA plates

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 5% non-fat milk in PBS-T)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Test sera/plasma and control sera (positive and negative)

-

HRP-conjugated secondary antibody (e.g., anti-human IgG)

-

TMB substrate

-

Stop solution (e.g., 2M H₂SO₄)

-

Plate reader

Procedure:

-

Coat ELISA plates with 100 µL/well of recombinant this compound protein (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash plates three times with wash buffer.

-

Block non-specific binding sites by adding 200 µL/well of blocking buffer and incubating for 2 hours at room temperature.

-

Wash plates three times.

-

Add 100 µL/well of diluted test and control sera and incubate for 2 hours at room temperature.

-

Wash plates five times.

-

Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash plates five times.

-

Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL/well of stop solution.

-

Read the absorbance at 450 nm.

Immunofluorescence Assay (IFA) for Merozoite Surface Staining

Objective: To visualize the binding of this compound specific antibodies to the surface of P. falciparum merozoites.

Materials:

-

Mature P. falciparum schizonts

-

Microscope slides

-

Acetone or methanol for fixation

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Test sera/plasma and control sera

-

Fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Prepare thin blood smears of mature schizonts and air dry.

-

Fix the smears with cold acetone or methanol for 10 minutes.

-

Wash slides with PBS.

-

Block with blocking buffer for 30 minutes.

-

Incubate with diluted test sera for 1 hour.

-

Wash slides three times with PBS.

-

Incubate with fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Wash slides three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash slides and mount with mounting medium.

-

Visualize under a fluorescence microscope.

T-cell Proliferation Assay

Objective: To measure the proliferation of this compound specific T cells in response to antigen stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from blood

-

Complete RPMI-1640 medium

-

Recombinant this compound protein or peptide pool

-

Positive control (e.g., PHA) and negative control (medium only)

-

³H-thymidine or CFSE staining solution

-

96-well round-bottom plates

-

Cell harvester and scintillation counter (for ³H-thymidine) or flow cytometer (for CFSE)

Procedure:

-

Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI medium.

-

Plate 2 x 10⁵ PBMCs per well in a 96-well plate.

-

Add this compound antigen (e.g., 10 µg/mL), positive control, or medium only to the wells.

-

Incubate for 5-6 days at 37°C in a 5% CO₂ incubator.

-

For ³H-thymidine incorporation: Pulse each well with 1 µCi of ³H-thymidine 18 hours before harvesting. Harvest cells onto filter mats and measure radioactivity using a scintillation counter.

-

For CFSE dilution: Stain PBMCs with CFSE before plating. After incubation, harvest cells and analyze CFSE fluorescence by flow cytometry.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathways in Response to this compound

While the specific receptor for this compound on immune cells has not been definitively identified, as a merozoite surface protein, it is likely to engage with receptors on innate immune cells, such as Toll-like receptors (TLRs), and with the B-cell receptor (BCR) on B cells.

Innate Immune Cell Activation: P. falciparum components, such as GPI anchors and parasitic DNA, are known to activate TLRs, leading to a pro-inflammatory response. It is plausible that this compound, or complexes containing it, could engage TLR2 or TLR4, triggering a MyD88-dependent signaling cascade that results in the activation of NF-κB and the production of inflammatory cytokines.

Putative TLR signaling pathway activated by this compound.

B-cell Activation: The B-cell receptor (BCR) recognizes native this compound on the merozoite surface. This interaction, along with T-cell help, initiates a signaling cascade involving Src-family kinases (Lyn, Fyn, Blk) and Syk, leading to the activation of downstream pathways that result in B-cell proliferation, differentiation, and antibody production.

BCR signaling cascade initiated by this compound binding.

Experimental Workflow for Immunogenicity Assessment

The assessment of the immunogenicity of an this compound-based vaccine candidate involves a multi-step process, from initial immunization to the detailed characterization of the immune response.

Workflow for assessing vaccine immunogenicity.

Conclusion

P. falciparum this compound is a complex and highly immunogenic protein that plays a central role in the interplay between the malaria parasite and the human immune system. While naturally acquired immunity is often strain-specific due to the extensive polymorphism of this compound, vaccine strategies aimed at targeting conserved epitopes show promise for inducing broadly protective responses. A thorough understanding of the humoral and cellular immune responses to this compound, as detailed in this guide, is essential for the rational design and evaluation of next-generation malaria vaccines. Continued research into the specific immune mechanisms and signaling pathways involved in the response to this compound will be critical for overcoming the challenge of antigenic diversity and developing a truly effective vaccine against this devastating disease.

References

- 1. Malaria primes the innate immune response due to interferon-γ induced enhancement of toll-like receptor expression and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T lymphocyte interferon-gamma production induced by Plasmodium falciparum antigen is high in recently infected non-immune and low in immune subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Impact of Malaria Parasites on Dendritic Cell–T Cell Interaction [frontiersin.org]

- 6. Relative levels of IL4 and IFN-gamma in complicated malaria: association with IL4 polymorphism and peripheral parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Potential pharmacologic interventions targeting TLR signaling in placental malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immune Response and Evasion Mechanisms of Plasmodium falciparum Parasites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Expression and Localization of Merozoite Surface Antigen 2 (MSA-2) During the Malaria Life Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Antigen 2 (MSA-2), also known as Merozoite Surface Protein 2 (MSP-2), is a glycosylphosphatidylinositol (GPI)-anchored protein found on the surface of the merozoite stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its surface exposure and role in the crucial process of red blood cell invasion make it a significant target for both naturally acquired immunity and vaccine development efforts. This technical guide provides a comprehensive overview of the expression and localization of this compound throughout the parasite's complex life cycle, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Data Presentation: Quantitative Expression of this compound

The expression of this compound is tightly regulated throughout the P. falciparum life cycle, with peak expression occurring during the late stages of the asexual cycle. While precise absolute quantification of protein levels remains a challenge, relative expression data from transcriptomic and proteomic studies provide valuable insights.

| Life Cycle Stage | mRNA Expression Level | Protein Abundance | Primary Localization |

| Asexual Stages | |||

| Ring | Low/Undetectable[1] | Low/Undetectable | - |

| Trophozoite | Present, increasing[1] | Low, begins to accumulate | Endoplasmic Reticulum/Golgi |

| Schizont | High, peak expression[1] | High | Apical end of developing merozoites |

| Merozoite | Present | High | Entire merozoite surface |

| Post-Invasion | |||

| Early Ring (post-invasion) | Degraded | Rapidly degraded within 10 minutes | Internalized within the new parasitophorous vacuole |

| Sexual Stages | |||

| Gametocytes (Stages I-III) | Data not readily available | Detected in global proteomic studies[2][3] | Data not readily available |

| Gametocytes (Stages IV-V) | Detected in global transcriptomic studies[4] | Detected in global proteomic studies[2][3] | Data not readily available |

Expression and Localization Throughout the Life Cycle

Asexual Intraerythrocytic Development

The expression of the this compound gene is initiated during the trophozoite stage of the asexual life cycle.[1] Messenger RNA (mRNA) levels steadily increase, reaching their peak during the transition from trophozoite to the schizont stage.[1] This transcriptional activity is followed by the translation of the this compound protein, which enters the parasite's secretory pathway.

Within the mature schizont, as individual merozoites begin to form, this compound is trafficked to the surface of these developing daughter cells. Immunofluorescence assays (IFA) reveal a punctate staining pattern in schizonts, consistent with its localization to the apical organelles and subsequent distribution across the entire merozoite surface.

Upon rupture of the schizont-infected red blood cell, the released merozoites have a dense coat of this compound on their surface. This protein is believed to play a role in the initial attachment of the merozoite to a new red blood cell. Following successful invasion, the entire this compound protein is carried into the newly formed parasitophorous vacuole along with the invading merozoite. However, it is then rapidly degraded, with studies showing a significant reduction in detectable protein within 10 minutes of invasion. This rapid turnover suggests that its primary function is confined to the invasion process itself.

Sexual Development (Gametocytogenesis)

The expression and localization of this compound during the sexual stages of the parasite's life cycle are less well-characterized. Global proteomic and transcriptomic analyses have detected the presence of this compound in mixed populations of gametocytes (Stages I-V).[2][3][4] However, stage-specific quantitative data and detailed localization studies for each of the five gametocyte stages are currently lacking. The presence of this compound in these stages suggests a potential role beyond red blood cell invasion, the specifics of which are yet to be elucidated.

Experimental Protocols

Immunofluorescence Assay (IFA) for this compound Localization

This protocol is adapted from established methods for P. falciparum and can be used to visualize the subcellular localization of this compound.

Materials:

-

P. falciparum culture at the desired life cycle stage (e.g., late-stage schizonts).

-

Phosphate-buffered saline (PBS).

-

Fixation solution: 4% paraformaldehyde in PBS.

-

Permeabilization solution: 0.1% Triton X-100 in PBS.

-

Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS.

-

Primary antibody: Rabbit anti-MSA-2 polyclonal antibody (diluted in blocking buffer).

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted in blocking buffer).

-

Nuclear stain: 4',6-diamidino-2-phenylindole (DAPI).

-

Antifade mounting medium.

-

Microscope slides and coverslips.

Procedure:

-

Parasite Preparation: Synchronize P. falciparum culture to enrich for the desired stage. For schizonts, harvest when the majority of parasites are mature.

-

Fixation: Wash the infected red blood cells (iRBCs) with PBS. Resuspend the cell pellet in fixation solution and incubate for 30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS. Resuspend in permeabilization solution and incubate for 10 minutes at room temperature.

-

Blocking: Wash the permeabilized cells with PBS. Resuspend in blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Centrifuge the blocked cells and resuspend in the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Resuspend in the secondary antibody solution and incubate for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash the cells three times with PBS. Resuspend in PBS containing DAPI for 5 minutes. Wash once more with PBS. Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide with antifade mounting medium.

-

Microscopy: Visualize the slides using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

Western Blotting for this compound Detection

This protocol allows for the detection and relative quantification of this compound protein in parasite lysates.

Materials:

-

P. falciparum culture at the desired life cycle stage.

-

Saponin solution (0.05% in PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

Running buffer and transfer buffer.

-

PVDF membrane.

-

Blocking buffer: 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary antibody: Mouse anti-MSA-2 monoclonal antibody (diluted in blocking buffer).

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer).

-

Enhanced chemiluminescence (ECL) substrate.

-

X-ray film or digital imaging system.

Procedure:

-

Parasite Lysis: Harvest iRBCs and lyse the red blood cells with saponin solution to release the parasites. Wash the parasite pellet with PBS.

-

Protein Extraction: Resuspend the parasite pellet in lysis buffer and incubate on ice for 30 minutes. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

SDS-PAGE: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. Expose the membrane to X-ray film or a digital imager to detect the chemiluminescent signal.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for analyzing this compound expression and localization.

Caption: Putative secretory pathway for this compound trafficking to the merozoite surface.

Conclusion and Future Directions

Merozoite Surface Antigen 2 is a key protein in the life cycle of P. falciparum, with its expression and localization intricately linked to the parasite's invasive capacity. While significant progress has been made in understanding its role in the asexual cycle, further research is needed to elucidate its function, if any, in the sexual stages. Precise quantitative proteomics across all life cycle stages, including the distinct stages of gametocytogenesis, will be crucial for a complete understanding. Furthermore, the identification of this compound's interaction partners through techniques like co-immunoprecipitation will provide deeper insights into its function and the molecular machinery of merozoite invasion. A thorough understanding of the trafficking pathway that delivers this compound to the merozoite surface could also reveal novel targets for intervention. Continued investigation into these areas will be vital for the development of effective malaria vaccines and therapeutics targeting this important parasite antigen.

References

- 1. Transcription of the gene for the merozoite surface antigen MSA2 of the human malaria parasite Plasmodium falciparum during the asexual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 3. Proteomics of the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The global transcriptome of Plasmodium falciparum mid-stage gametocytes (stages II–IV) appears largely conserved and gametocyte-specific gene expression patterns vary in clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

Natural Antibody Response to Merozoite Surface Antigen 2 (MSA-2) in Malaria-Exposed Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Antigen 2 (MSA-2), a prominent GPI-anchored protein on the surface of Plasmodium falciparum merozoites, is a key target of the human immune response to malaria. Its role in the parasite's lifecycle and its immunogenicity have made it a significant candidate for vaccine development. However, the extensive polymorphism of this compound presents a considerable challenge. This technical guide provides an in-depth analysis of the natural antibody response to this compound in individuals residing in malaria-endemic regions, focusing on quantitative data, experimental methodologies, and the complex interplay of factors influencing immunity.

I. Antigenic Structure and Allelic Dimorphism of this compound

The this compound protein is characterized by conserved N- and C-terminal regions flanking a highly polymorphic central variable region. This central region contains repetitive sequences that differ in number, length, and sequence among different parasite isolates. Based on the non-repetitive sequences, this compound alleles are broadly categorized into two main families: the FC27 family and the 3D7/IC1 family.[1][2] This dimorphism is a critical factor in the nature of the antibody response, as immunity is often allele-specific.

II. Quantitative Analysis of the Natural Antibody Response to this compound

The following tables summarize key quantitative data from various studies on the antibody response to this compound in malaria-exposed populations.

Table 1: Seroprevalence of Anti-MSA-2 Antibodies in Malaria-Exposed Populations

| Population | Allelic Family | Seroprevalence (%) | Study Reference |

| Karitiana Indians (Brazilian Amazon) | FC27 | Variable, no clear age-dependent increase | [2] |

| Karitiana Indians (Brazilian Amazon) | IC1 | Variable, no clear age-dependent increase | [2] |

| Individuals in a hyperendemic area | Serogroup A (related to 3D7/IC1) | 81 | [3] |

| Individuals in a hyperendemic area | Serogroup B (related to FC27) | 86 | [3] |

| Gambian Children (9-18 months) | Dd2 (3D7/IC1 family) | 8-15 (IgG1) | [4] |

| Gambian Children (18 months) | ch150/9 (FC27 family) | 4 (IgG1) | [4] |

Table 2: Predominant IgG Subclass Response to this compound

| Population | Age Group | Predominant IgG Subclass | Key Findings | Study Reference |

| Hyperendemic African/Papua New Guinean populations | Adults | IgG3 | Strong skewing towards IgG3. | [2][3] |

| Karitiana Indians (hypoendemic) | All ages | No clear subclass skewing | Differs from hyperendemic areas. | [2] |

| Gambian Children | Infants/Young Children | IgG1 | Responses polarize towards IgG1 early in life. | [4] |

| Gambian Children | Older Individuals | IgG3 | Age-related shift from IgG1 to IgG3. | [4] |

Table 3: Longevity and Avidity of Anti-MSA-2 Antibodies

| Characteristic | Finding | Implication | Study Reference |

| Antibody Longevity | Antibodies to this compound are generally shorter-lived compared to other merozoite antigens.[5] | May contribute to the need for continuous exposure to maintain immunity. | [5][6][7] |

| Antibody decline is more rapid in younger children (<3 years) than in older children (>5 years).[5] | Suggests the development of longer-lived plasma cells with age and repeated exposure. | [5] | |

| Antibody Avidity | Antibody avidity to this compound shows negligible increase with age in hyperendemic areas.[8][9] | Contrasts with some other merozoite antigens where avidity maturation is observed. | [8][9] |

| High-avidity antibodies are acquired after a few infections in low transmission areas.[9] | The nature of exposure influences the maturation of the antibody response. | [9] |

III. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antibody response to this compound. The following sections provide outlines for key experimental protocols.

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MSA-2 IgG

This protocol describes a standard indirect ELISA to quantify total IgG antibodies specific to this compound.

-

Antigen Coating:

-

Recombinantly express and purify full-length or specific domains (e.g., central variable region) of this compound allelic forms (e.g., FC27 and 3D7).

-

Coat 96-well microtiter plates with 1-5 µg/mL of recombinant this compound protein in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Wash plates three times.

-

Add diluted plasma or serum samples (e.g., 1:100 to 1:1000 in blocking buffer) to the wells. Include positive and negative controls.

-

Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash plates three times.

-

Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-human IgG) at an optimized dilution.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash plates five times.

-

Add a suitable substrate (e.g., TMB for HRP).

-

Incubate in the dark until color develops.

-

Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

-

Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB).

-

B. Antibody Avidity ELISA

This protocol measures the binding strength of anti-MSA-2 antibodies using a chaotropic agent.

-

Follow the ELISA protocol as described above until the sample incubation step.

-

After incubation with plasma/serum, wash the plates three times.

-

Chaotropic Agent Incubation:

-

Proceed with the secondary antibody and detection steps as in the standard ELISA protocol.

-

Calculation of Avidity Index (AI):

-

AI (%) = (OD with NH₄SCN / OD without NH₄SCN) x 100.

-

A higher AI indicates higher avidity antibodies.

-

C. In Vitro Growth Inhibition Assay (GIA)

This functional assay assesses the ability of anti-MSA-2 antibodies to inhibit parasite replication.

-

Parasite Culture:

-

Culture P. falciparum strains (e.g., 3D7 and a strain expressing an FC27-type this compound) in vitro in human erythrocytes.

-

Synchronize the parasite culture to the late trophozoite/early schizont stage.

-

-

Antibody Preparation:

-

Purify total IgG from test plasma or serum samples.

-

Prepare serial dilutions of the purified IgG.

-

-

Inhibition Assay:

-

Readout:

-

Determine the final parasitemia in each well using one of the following methods:

-

Microscopy: Giemsa-stained thin blood smears.

-

Flow Cytometry: Staining with a DNA-binding dye (e.g., ethidium bromide or SYBR Green I).

-

Biochemical Assays: Measuring parasite lactate dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2).[8]

-

-

-

Calculation of Growth Inhibition:

-

Inhibition (%) = [1 - (Parasitemia with test IgG / Parasitemia with non-immune IgG)] x 100.

-

IV. Visualizations: Workflows and Signaling Pathways

A. Experimental Workflow for Characterizing Natural Antibody Response to this compound

Caption: Workflow for assessing the natural antibody response to this compound.

B. This compound Antigenic Structure and Antibody Response

Caption: Structure of this compound and types of antibody responses.

V. Discussion and Future Directions

The natural antibody response to this compound is complex and multifaceted. While antibodies are readily generated in response to infection, their effectiveness is hampered by the extensive polymorphism of the antigen. The predominant response is directed towards the variable regions of the protein, leading to allele-specific immunity.[2][3] This poses a significant challenge for the development of a broadly protective this compound-based vaccine.

The age-dependent switch in the predominant IgG subclass from IgG1 in children to IgG3 in adults in hyperendemic areas suggests an evolution of the immune response with repeated exposure.[4] IgG3, being a highly cytophilic and complement-fixing antibody, is thought to be more effective in parasite clearance. The short-lived nature of anti-MSA-2 antibodies and the lack of significant avidity maturation in highly endemic settings further underscore the challenges in achieving long-lasting, high-affinity antibody responses.[5][8][9]

Future research should focus on:

-

Identifying conserved, protective epitopes: While the conserved regions of this compound are poorly immunogenic during natural infection, vaccine strategies could be designed to enhance their recognition.

-

Understanding the mechanisms of immune evasion: Investigating how this compound polymorphism allows the parasite to evade the host immune response is crucial.

-

Developing multi-allele vaccine constructs: A vaccine based on a single this compound allele is unlikely to provide broad protection. Chimeric proteins representing multiple allelic families could be a more effective approach.

-

Adjuvant selection: The choice of adjuvant in a vaccine formulation will be critical to drive a long-lasting, high-avidity IgG3 response.

References

- 1. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring antibody avidity to Plasmodium falciparum merozoite antigens using a multiplex immunoassay approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The assessment of antibody affinity distribution by thiocyanate elution: a simple dose-response approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. seracare.com [seracare.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibody-Mediated Growth Inhibition of Plasmodium falciparum: Relationship to Age and Protection from Parasitemia in Kenyan Children and Adults | PLOS One [journals.plos.org]

- 8. Avidity of Anti-Circumsporozoite Antibodies following Vaccination with RTS,S/AS01E in Young Children | PLOS One [journals.plos.org]

- 9. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 10. Antibody-Mediated Growth Inhibition of Plasmodium falciparum: Relationship to Age and Protection from Parasitemia in Kenyan Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing Merozoite Surface Protein 2 (MSP-2)-Specific Antibody Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Protein 2 (MSP-2) is a key antigen of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. As a leading vaccine candidate, the accurate assessment of antibody responses to MSP-2 is critical for vaccine development and immunological studies. These application notes provide detailed protocols for the primary methods used to quantify and characterize MSP-2-specific antibodies, enabling researchers to evaluate immune responses elicited by natural infection or vaccination. The assays described herein cover the quantification of antibody titers, the biophysical characterization of antibody-antigen interactions, and the functional evaluation of antibody-mediated parasite inhibition.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of MSP-2 Specific Antibodies

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and robust method for determining the presence and quantity of antibodies specific to MSP-2 in serum or plasma samples. This protocol outlines a standardized indirect ELISA procedure.

Experimental Protocol: Indirect ELISA